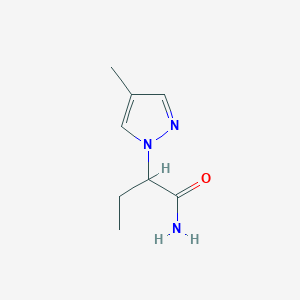

2-(4-methyl-1H-pyrazol-1-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-methyl-1H-pyrazol-1-yl)butanamide" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The papers provided discuss various pyrazole derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction of pyrazole with methyl vinyl ketone can yield 4-(1H-pyrazol-1-yl)-2-butanones, which can be further converted to N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines through reductive amination . Another method involves the synthesis of 1-(buta-1,3-dien-1-yl)-1H-pyrazoles by reacting pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage of the nucleophilic substitution products . These methods highlight the versatility of pyrazole chemistry and the potential pathways that could be adapted for the synthesis of "2-(4-methyl-1H-pyrazol-1-yl)butanamide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of different substituents on the pyrazole ring can significantly affect the compound's affinity and activity. For example, a propyl or butyl group at position 1 and a carboxylic acid group at position 4 of the pyrazole ring are essential for high affinity in angiotensin II antagonists . The molecular structure of "2-(4-methyl-1H-pyrazol-1-yl)butanamide" would likely exhibit similar considerations, where the position and nature of substituents play a critical role in its biological function.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The Diels-Alder reaction is one such reaction, although butadienylpyrazoles with methyl groups in the pyrazole ring do not react with maleic anhydride, indicating steric hindrance or electronic effects that prevent the reaction . This information is valuable when considering the reactivity of "2-(4-methyl-1H-pyrazol-1-yl)butanamide" in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers provided do not directly discuss the physical and chemical properties of "2-(4-methyl-1H-pyrazol-1-yl)butanamide," they do provide a framework for understanding how different substituents and structural modifications can impact these properties. For example, the presence of a butyl group and a carboxylic acid group has been shown to be crucial for the activity of angiotensin II antagonists, which may also affect the solubility and stability of these compounds .

科学的研究の応用

Synthesis of Heterocyclic Compounds

2-(4-methyl-1H-pyrazol-1-yl)butanamide serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles, which have been explored for their antimicrobial properties. These compounds exhibit moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Farag et al., 2009).

Antimicrobial Evaluation

Further investigations into the antimicrobial efficacy of compounds derived from 2-(4-methyl-1H-pyrazol-1-yl)butanamide have shown moderate activity against various pathogens. This indicates a potential avenue for the development of novel antimicrobial agents based on the structural framework of 2-(4-methyl-1H-pyrazol-1-yl)butanamide and its derivatives (Darwish et al., 2010).

Cytotoxic Properties

Compounds derived from 2-(4-methyl-1H-pyrazol-1-yl)butanamide have been evaluated for their cytotoxic properties against tumor cell lines, indicating potential applications in cancer research. The evaluation showed pronounced cytotoxic activity against specific cell lines, suggesting the compounds' potential as cancer therapeutics (Kodadi et al., 2007).

Heterocyclization Reactions

The structural motif of 2-(4-methyl-1H-pyrazol-1-yl)butanamide is also involved in heterocyclization reactions, leading to the formation of various heterocyclic compounds. These reactions expand the chemical diversity and potential applications of compounds derived from 2-(4-methyl-1H-pyrazol-1-yl)butanamide in medicinal chemistry and drug development (Danyliuk et al., 2019).

Synthesis of Dyes

2-(4-methyl-1H-pyrazol-1-yl)butanamide has been utilized in the synthesis of heterocyclic Hansa Yellow analogues, potentially serving as azodisperse dyes for polyester fibers. This application showcases the versatility of 2-(4-methyl-1H-pyrazol-1-yl)butanamide in material science, particularly in the development of new dyes and pigments (Girges et al., 2007).

Safety And Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its particular structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds2.

将来の方向性

Pyrazole derivatives have been the focus of many research studies due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals1. Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in various fields3.

Please note that while this information provides a general overview of pyrazole compounds, it may not apply to all pyrazole derivatives, including “2-(4-methyl-1H-pyrazol-1-yl)butanamide”. For specific information about this compound, further research would be necessary.

特性

IUPAC Name |

2-(4-methylpyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKZWXHLAQFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-1H-pyrazol-1-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)